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Introduction
CRT0105950 is a potent and selective small molecule inhibitor of LIM kinase 1 (LIMK1) and

LIMK2.[1][2] These kinases are critical regulators of actin cytoskeletal dynamics and are

frequently dysregulated in various cancers, contributing to increased cell invasion and

metastasis.[1][2] The primary substrate of LIMKs is cofilin, an actin-depolymerizing factor.

Phosphorylation by LIMK inactivates cofilin, leading to the stabilization of actin filaments and

the promotion of invasive structures. CRT0105950 exerts its anti-invasive effects by inhibiting

LIMK, thereby preventing cofilin phosphorylation and disrupting the cellular machinery required

for invasion.[1][2][3] This document provides detailed protocols for utilizing CRT0105950 in a

Matrigel invasion assay, a widely used in vitro model to assess cancer cell invasion.

Data Presentation
The inhibitory effect of CRT0105950 on cancer cell invasion is dose-dependent. While a

comprehensive dose-response curve from a single study is not publicly available, the existing

data demonstrates significant inhibition at micromolar concentrations.

Table 1: Summary of CRT0105950 Activity and Efficacy
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Parameter Value Cell Line Reference

LIMK1 IC50 0.3 nM - [3]

LIMK2 IC50 1 nM - [3]

Invasion Inhibition Significant MDA-MB-231 [3][4]

Effective

Concentration
3 µM MDA-MB-231 [3][4]

Effect on p-Cofilin
Dose-dependent

decrease
MDA-MB-231 [3]

Note: Further dose-response studies are recommended to determine the precise IC50 for

invasion inhibition in specific cell lines of interest.

Signaling Pathway
CRT0105950 targets the LIMK-cofilin signaling pathway, which is a key regulator of actin

dynamics and cell motility. External signals from the tumor microenvironment can activate

upstream regulators such as the Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42) and

their downstream effectors like Rho-associated kinase (ROCK).[5] ROCK, in turn,

phosphorylates and activates LIMK. Activated LIMK then phosphorylates cofilin, rendering it

inactive. This leads to the accumulation of filamentous actin (F-actin), promoting the formation

of invasive protrusions like lamellipodia and invadopodia, which are essential for cells to

penetrate the extracellular matrix. CRT0105950 directly inhibits LIMK, preventing cofilin

phosphorylation and thereby restoring its actin-depolymerizing activity. This leads to a more

dynamic actin cytoskeleton, which is less conducive to sustained, directional invasion.
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Caption: The LIMK-Cofilin Signaling Pathway and the inhibitory action of CRT0105950.
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Experimental Protocols
Inverse Matrigel Invasion Assay
The inverse Matrigel invasion assay is a modification of the standard Boyden chamber assay.

In this setup, the chemoattractant is placed in the upper chamber with the cells, and the cells

invade downwards through a Matrigel-coated membrane towards a lower chamber containing

serum-free media. This configuration can be particularly useful for studying the effects of

inhibitors mixed with the cells and chemoattractant.

Materials:

24-well Transwell inserts (8 µm pore size)

Matrigel Basement Membrane Matrix

CRT0105950 (stock solution in DMSO)

MDA-MB-231 breast cancer cells (or other invasive cell line)

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

Serum-free cell culture medium

Phosphate-Buffered Saline (PBS)

Calcein AM or other fluorescent dye for cell labeling

Cotton swabs

Forceps

Pipettes and sterile tips

Incubator (37°C, 5% CO2)

Fluorescence plate reader or fluorescence microscope

Protocol:
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Preparation of Matrigel-coated Inserts:

Thaw Matrigel on ice overnight at 4°C.

Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with ice-cold, serum-free

medium.

Add 100 µL of the diluted Matrigel solution to the upper side of the 8 µm pore size

Transwell inserts.

Incubate the inserts at 37°C for at least 4 hours (or overnight) to allow the Matrigel to

solidify.

Cell Preparation:

Culture MDA-MB-231 cells to 70-80% confluency.

Serum-starve the cells for 18-24 hours prior to the assay by replacing the growth medium

with serum-free medium.

On the day of the assay, detach the cells using a non-enzymatic cell dissociation solution

or brief trypsinization.

Resuspend the cells in serum-free medium and perform a cell count. Adjust the cell

concentration to 1 x 10^6 cells/mL.

Label the cells with Calcein AM (or another suitable fluorescent dye) according to the

manufacturer's protocol.

Assay Setup:

Rehydrate the Matrigel-coated inserts by adding 200 µL of warm, serum-free medium to

the inside of the insert and 500 µL to the bottom well. Incubate for 2 hours at 37°C.

Prepare the cell suspension with the chemoattractant and CRT0105950. For each

condition (e.g., DMSO control, 1 µM, 3 µM, 10 µM CRT0105950), mix the fluorescently

labeled cells with medium containing 10% FBS and the respective concentration of the

inhibitor.
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Aspirate the rehydration medium from the inserts and the bottom wells.

Carefully add 500 µL of serum-free medium to the bottom chamber of each well.

Add 200 µL of the cell suspension/chemoattractant/inhibitor mix to the upper chamber of

the Matrigel-coated inserts.

Incubation:

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The optimal incubation

time should be determined empirically for the specific cell line.

Quantification of Invasion:

After incubation, carefully remove the inserts from the wells.

Use a cotton swab to gently remove the non-invaded cells and the Matrigel from the upper

surface of the membrane.

Transfer the inserts to a new 24-well plate containing 500 µL of PBS in each well.

Read the fluorescence of the invaded cells on the bottom of the membrane using a

fluorescence plate reader.

Alternatively, the invaded cells can be visualized and counted using a fluorescence

microscope. Capture images from multiple random fields for each membrane and quantify

the number of invaded cells.

Experimental Workflow Diagram
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Caption: Workflow for the CRT0105950 Matrigel Invasion Assay.
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Conclusion
CRT0105950 is a valuable tool for investigating the role of LIMK in cancer cell invasion. The

provided protocol for a Matrigel invasion assay offers a robust method for quantifying the anti-

invasive effects of this compound. Researchers are encouraged to optimize the assay

conditions for their specific cell lines and experimental questions. The data and pathway

information presented here provide a solid foundation for designing and interpreting

experiments aimed at understanding and targeting the invasive phenotype of cancer cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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